molecular formula C15H14O2 B3163198 4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde CAS No. 883535-58-8

4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde

Cat. No. B3163198
CAS RN: 883535-58-8
M. Wt: 226.27 g/mol
InChI Key: VUPLJERUMSLVSE-UHFFFAOYSA-N
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Description

4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde (4-EBC) is an important organic compound that has been widely used in the synthesis of various organic compounds and pharmaceuticals. It is a colorless solid with a melting point of 55–56 °C and a boiling point of 174–175 °C. 4-EBC has been studied extensively due to its versatile applications in the synthesis of a variety of compounds, its potential biological activities, and its ability to act as a catalyst in a variety of reactions.

Scientific Research Applications

Catalysis and Synthetic Applications

4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde and its derivatives have shown significant importance in synthetic chemistry, particularly in catalysis and the synthesis of complex organic molecules. For instance, the compound has been utilized in the development of enantioselective catalysts for the Henry reaction. This particular application involves fine-tuning catalytic components to achieve high yields and enantioselectivity in the synthesis of β-hydroxynitro derivatives from aromatic aldehydes, showcasing its potential in asymmetric synthesis (Constable et al., 2009).

Photocatalysis and Material Science

In material science, the derivatives of this compound have been investigated for their photocatalytic properties. For example, novel photochemically-mediated cyclization processes involving biphenyl carbaldehydes have been explored, leading to the efficient synthesis of phenanthridines. This method demonstrates the compound's utility in the synthesis of complex heterocycles and potential applications in the development of new materials (Ntsimango et al., 2021).

Antimicrobial and Antioxidant Studies

Beyond catalysis and synthesis, derivatives of this compound have been evaluated for biological activities. A study on bioactive formylpyrazole analogues synthesized from derivatives of this compound revealed promising antimicrobial and antioxidant activities. This research opens avenues for the development of new therapeutic agents leveraging the structural features of this compound (Gurunanjappa et al., 2017).

Molecular Sensors and Probes

The compound and its derivatives have also found applications in the development of molecular sensors. A notable example includes the design of a fluorescence probe for selective detection of biomolecules. The synthesis of such probes involves structural modifications of biphenyl carbaldehydes to achieve specific recognition and sensing capabilities, highlighting the compound's versatility in sensor technology (Chu et al., 2019).

properties

IUPAC Name

2-ethoxy-5-phenylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-2-17-15-9-8-13(10-14(15)11-16)12-6-4-3-5-7-12/h3-11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPLJERUMSLVSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=CC=CC=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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